molecular formula C12H17NO B13622577 2-(2-Ethylphenyl)morpholine

2-(2-Ethylphenyl)morpholine

Cat. No.: B13622577
M. Wt: 191.27 g/mol
InChI Key: DTENYGZICFQCJF-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2-ethylphenylamine with morpholine under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate additional purification steps to remove any impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2-Ethylphenyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell cycle regulation or cytokinesis, leading to potential therapeutic effects in cancer treatment . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethylphenyl)morpholine is unique due to the specific substitution pattern of the ethylphenyl group on the morpholine ring.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2-ethylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-13-7-8-14-12/h3-6,12-13H,2,7-9H2,1H3

InChI Key

DTENYGZICFQCJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CNCCO2

Origin of Product

United States

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